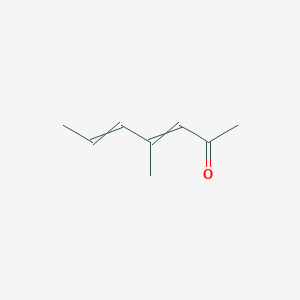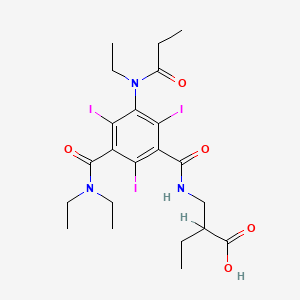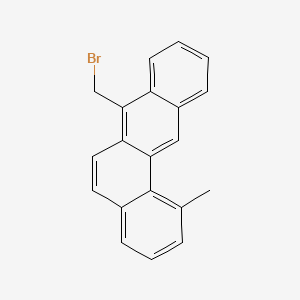![molecular formula C21H16N2O5S B14693592 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(2-methylphenyl)amino]-9,10-dioxo- CAS No. 34114-36-8](/img/structure/B14693592.png)
2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(2-methylphenyl)amino]-9,10-dioxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(2-methylphenyl)amino]-9,10-dioxo- is a complex organic compound with significant applications in various scientific fields This compound is known for its unique chemical structure, which includes an anthracene core, sulfonic acid group, and amino functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(2-methylphenyl)amino]-9,10-dioxo- typically involves multiple steps. One common method includes the sulfonation of anthracene followed by nitration and reduction to introduce the amino group. The final step involves the coupling of the 2-methylphenyl group under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation and nitration processes, followed by purification steps to ensure the desired product’s purity. The reaction conditions are carefully controlled to optimize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(2-methylphenyl)amino]-9,10-dioxo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the amino group or the anthracene core.
Substitution: The sulfonic acid group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids for sulfonation, nitrating agents for introducing nitro groups, and reducing agents like hydrogen or metal hydrides for reduction reactions. The conditions vary depending on the desired reaction, often requiring controlled temperatures and pressures .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce various amino-substituted anthracenes .
Scientific Research Applications
2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(2-methylphenyl)amino]-9,10-dioxo- has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(2-methylphenyl)amino]-9,10-dioxo- involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, or DNA, affecting their function and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of gene expression, or disruption of cellular signaling .
Comparison with Similar Compounds
Similar Compounds
1-Amino-4-hydroxy-2-methoxyanthracene-9,10-dione: Similar in structure but with different functional groups.
2-Anthracenesulfonic acid, 1-amino-4-[(4-methylphenyl)sulfonyl]oxyphenylamino-9,10-dioxo-: Another derivative with sulfonyl and oxyphenyl groups.
Uniqueness
Its structure allows for versatile chemical modifications, making it valuable in various research and industrial contexts .
Properties
CAS No. |
34114-36-8 |
|---|---|
Molecular Formula |
C21H16N2O5S |
Molecular Weight |
408.4 g/mol |
IUPAC Name |
1-amino-4-(2-methylanilino)-9,10-dioxoanthracene-2-sulfonic acid |
InChI |
InChI=1S/C21H16N2O5S/c1-11-6-2-5-9-14(11)23-15-10-16(29(26,27)28)19(22)18-17(15)20(24)12-7-3-4-8-13(12)21(18)25/h2-10,23H,22H2,1H3,(H,26,27,28) |
InChI Key |
IDRCEVKPWMZGEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


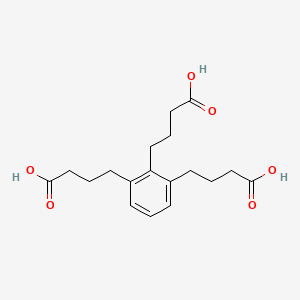
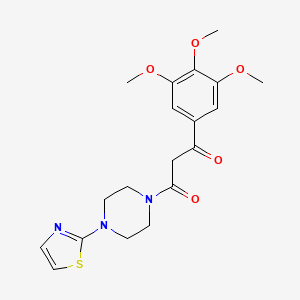
![1(3H)-Isobenzofuranone, 3-[(4-nitrophenyl)methylene]-](/img/structure/B14693531.png)
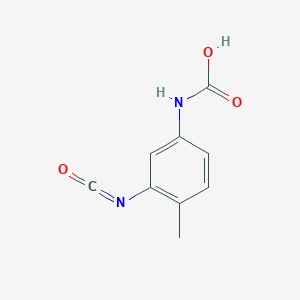

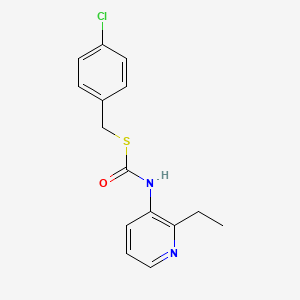
![(11E)-11-[(4-nitrophenyl)methylidene]indeno[1,2-b]quinoxaline](/img/structure/B14693555.png)

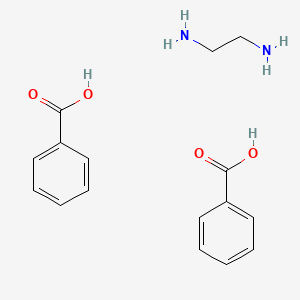
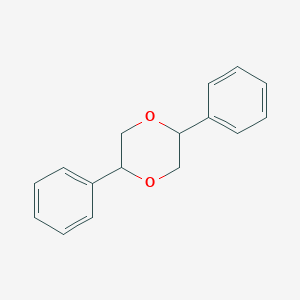
![1-(Ethenesulfonyl)-4-[4-(ethenesulfonyl)butoxy]butane](/img/structure/B14693578.png)
